4-Methylumbelliferyl-alpha-D-galactopyranoside

Vue d'ensemble

Description

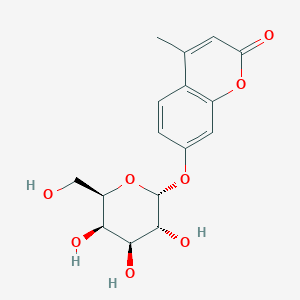

4-Methylumbelliferyl-alpha-D-galactopyranoside (4-Methylumbelliferyl-α-D-galactopyranoside) is a fluorogenic substrate widely used to measure the activity of α-D-galactosidase A (GLA), an enzyme critical in lysosomal glycogen metabolism. Upon enzymatic hydrolysis, the glycosidic bond is cleaved, releasing 4-methylumbelliferone (4-MU), a fluorescent compound detectable at excitation/emission wavelengths of 355/460 nm . This substrate is pivotal in diagnosing Fabry disease, a genetic disorder caused by GLA deficiency, and in microbial identification due to its specificity for α-galactosidase isoforms .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl-alpha-D-galactopyranoside typically involves the glycosylation of 4-methylumbelliferone with a suitable galactopyranosyl donor. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate in an anhydrous solvent like dichloromethane. The reaction mixture is then purified using chromatographic techniques to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as enzymatic synthesis using glycosyltransferases. This method offers higher specificity and yields, making it suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

4-Methylumbelliferyl-alpha-D-galactopyranoside primarily undergoes hydrolysis when exposed to alpha-galactosidase enzymes. This reaction cleaves the glycosidic bond, releasing 4-methylumbelliferone, a fluorescent compound .

Common Reagents and Conditions

Reagents: Alpha-galactosidase enzymes, buffer solutions (e.g., phosphate buffer)

pH 4.5 to 7.0, temperature range of 25°C to 37°CMajor Products Formed

The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, which exhibits blue fluorescence under UV light .

Applications De Recherche Scientifique

Enzyme Activity Assays

Fluorogenic Substrate for α-Galactosidase:

4MU-α-Gal serves as a substrate for α-galactosidase, an enzyme that hydrolyzes terminal α-galactosyl residues from glycoconjugates. When hydrolyzed, it releases 4-methylumbelliferone (4-MU), a fluorescent product that can be quantified. This property allows researchers to measure enzyme activity in various biological samples, including tissues and cell lysates, making it an essential tool for studying metabolic disorders like Fabry disease .

High-Throughput Screening:

This compound is also employed in high-throughput screening assays to identify potential inhibitors of α-galactosidase. Such screenings are crucial for drug discovery processes aimed at developing therapeutic agents for conditions associated with enzyme deficiencies .

Clinical Diagnostics

Diagnosis of Pompe Disease:

4MU-α-Gal is utilized in the diagnosis of Pompe disease, a genetic disorder caused by the deficiency of the enzyme acid alpha-glucosidase. The substrate helps assess enzyme activity in patient samples, aiding in the diagnosis and monitoring of this condition .

Detection of Genetic Disorders:

The compound is beneficial in evaluating other lysosomal storage disorders where α-galactosidase activity may be compromised. By measuring fluorescence intensity post-hydrolysis, clinicians can infer the functional status of the enzyme and diagnose related metabolic conditions .

Research Applications

Characterization of Glycoproteins:

In research settings, 4MU-α-Gal is used to characterize glycoproteins that contain α-galactosyl residues. The ability to quantify the hydrolysis product allows for detailed studies on glycosylation patterns and their biological significance .

Studies on Enzyme Kinetics:

The compound facilitates kinetic studies of α-galactosidase by allowing researchers to determine parameters such as Km (Michaelis constant) and Vmax (maximum velocity). These insights are critical for understanding enzyme behavior under various conditions and could inform therapeutic strategies .

Case Studies and Findings

Mécanisme D'action

The mechanism of action of 4-Methylumbelliferyl-alpha-D-galactopyranoside involves its hydrolysis by alpha-galactosidase enzymes. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone, which can be detected fluorometrically. This reaction allows for the quantification of enzyme activity and the assessment of enzyme deficiencies .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Fluorogenic Glycosides

Fluorogenic 4-methylumbelliferyl (4-MU) glycosides are distinguished by their sugar moieties, glycosidic linkages (α/β), and protective groups. These structural features dictate enzyme specificity and applications. Below is a detailed comparison:

Structural and Functional Insights

- Glycosidic Linkage: The α/β configuration determines enzyme recognition. For example, 4-Methylumbelliferyl-α-D-galactopyranoside is hydrolyzed exclusively by α-galactosidase A, while its β-linked counterpart targets β-galactosidases .

- Protective Groups : Benzoylated derivatives (e.g., ) enhance stability and specificity for enzymes like α-fucosidases, enabling precise mechanistic studies .

- Inhibitor Compatibility: 4-Methylumbelliferyl-α-D-galactopyranoside assays use N-acetyl-galactosamine to block α-galactosidase B, ensuring specificity for GLA .

Performance Metrics

Key Research Findings

Fabry Disease Diagnostics

4-Methylumbelliferyl-α-D-galactopyranoside is the gold-standard substrate for measuring GLA activity in leukocytes/plasma. Normal ranges are:

- Plasma: 5.1–9.2 nmol/hr/mL

- Leukocytes: 24–56 nmol/hr/mg protein .

Inhibitors like N-acetyl-galactosamine ensure specificity by blocking α-galactosidase B interference .

Microbial Identification

- Enterococci: 4-Methylumbelliferyl-β-D-glucopyranoside detects β-glucosidase activity at ~10⁴ CFU/mL .

- E. coli : 4-Methylumbelliferyl-β-D-glucuronide is preferred for β-glucuronidase activity .

Activité Biologique

4-Methylumbelliferyl-alpha-D-galactopyranoside (4MU-α-Gal) is a fluorogenic substrate widely used in biochemical assays, particularly for the detection and quantification of alpha-galactosidase activity. This compound has garnered attention for its biological activities, especially in the context of lysosomal storage disorders such as Fabry disease.

Chemical Structure and Properties

4MU-α-Gal is a synthetic glycoside that releases 4-methylumbelliferone upon hydrolysis by alpha-galactosidase. Its chemical formula is , and it has a molecular weight of 318.31 g/mol. The compound is soluble in water and exhibits fluorescence, making it suitable for various analytical applications.

Enzymatic Activity

4MU-α-Gal serves as a substrate for alpha-galactosidase A (α-Gal A), an enzyme critical for the hydrolysis of terminal alpha-galactosyl residues from glycoproteins and glycolipids. The activity of α-Gal A can be measured using 4MU-α-Gal, which fluoresces upon cleavage. This property has been exploited in several studies to evaluate enzyme activity in both clinical and research settings.

Table 1: Enzymatic Activity of this compound

Clinical Applications

4MU-α-Gal has been particularly significant in the context of Fabry disease, a genetic disorder caused by deficient α-Gal A activity. The use of this substrate in diagnostic assays allows for the quantification of enzyme activity, aiding in the diagnosis and monitoring of treatment efficacy.

Case Study: Fabry Disease Diagnosis

A study involving patients with Fabry disease utilized 4MU-α-Gal to assess α-Gal A activity levels pre- and post-enzyme replacement therapy (ERT). Results indicated that patients receiving ERT showed increased enzyme activity levels, which correlated with decreased biomarkers associated with disease progression.

Mechanistic Insights

Research indicates that 4MU-α-Gal's utility extends beyond simple enzymatic assays. It has been investigated for its role in cellular processes such as apoptosis and autophagy, potentially influencing therapeutic strategies for various diseases.

Table 2: Mechanistic Studies Involving this compound

Q & A

Basic Research Questions

Q. What is the primary application of 4-MU-α-Gal in enzymology?

- 4-MU-α-Gal is a fluorogenic substrate used to measure α-galactosidase A (α-Gal A) activity, particularly in diagnosing Fabry disease. The enzyme cleaves the substrate, releasing fluorescent 4-methylumbelliferone (4-MU), which emits light at 445–455 nm upon excitation (360 nm at alkaline pH). This allows real-time quantification of enzyme kinetics using fluorometry .

- Key Methodological Note : Optimize assay pH to 4.6 (the enzyme’s optimal activity range) and validate using control samples with known α-Gal A activity (e.g., normal ranges: 5.1–9.2 nmol/hr/mL in plasma; 24–56 nmol/hr/mg protein in leukocytes) .

Q. How does the fluorogenic property of 4-MU-α-Gal enable enzyme activity quantification?

- Upon enzymatic cleavage, 4-MU-α-Gal releases 4-MU, which fluoresces under UV light. Fluorescence intensity correlates with enzyme activity and is pH-dependent: excitation peaks shift from 320 nm (acidic pH) to 360 nm (alkaline pH), with emission at 445–455 nm. Use alkaline buffers (e.g., glycine-NaOH, pH 10.4) to stabilize 4-MU fluorescence post-reaction .

- Critical Step : Calibrate fluorometers with 4-MU standards to ensure linearity between fluorescence intensity and substrate concentration .

Advanced Research Questions

Q. How can substrate-protein binding interactions interfere with 4-MU-α-Gal assays?

- Non-specific binding of 4-MU-α-Gal to lectins or other proteins (e.g., concanavalin A) may quench fluorescence or alter enzyme-substrate kinetics. For example, hydrophobic binding pockets in lectins can reduce 4-MU fluorescence by 100% upon substrate interaction .

- Mitigation Strategy : Pre-incubate samples with competitive inhibitors (e.g., methyl-α-D-mannopyranoside) to block non-specific binding sites . Validate results using equilibrium dialysis or fluorescence quenching assays to distinguish specific vs. non-specific interactions .

Q. What experimental factors explain contradictory α-Gal A activity values across studies?

- Discrepancies arise from variations in:

- Sample preparation : Leukocyte lysates require rigorous protein quantification (e.g., Lowry method) to normalize activity .

- Temperature : α-Gal A activity decreases by ~25% when assays deviate from 37°C, as binding thermodynamics (ΔH° = -8.3 kcal/mol) are temperature-sensitive .

- Substrate purity : Contaminants in synthetic 4-MU-α-Gal (e.g., acetylated byproducts from incomplete synthesis) may inhibit enzyme activity. Verify purity via HPLC (>98%) and compare with trifluoromethyl derivatives, which show higher cleavage efficiency in some systems .

Q. How can researchers optimize 4-MU-α-Gal for kinetic studies of mutant α-Gal A variants?

- Use stopped-flow fluorometry to monitor rapid enzyme kinetics. Mutants with reduced thermostability (e.g., Fabry disease-associated variants) may require lower assay temperatures (25°C) to maintain activity.

- Data Analysis : Apply Michaelis-Menten kinetics but account for potential allosteric effects. For example, tetrameric concanavalin A shows 25% higher substrate affinity than dimeric forms, suggesting protein oligomerization impacts binding .

Q. Methodological Troubleshooting

Q. Why does 4-MU fluorescence vary unexpectedly in cellular assays?

- Intracellular pH fluctuations (e.g., lysosomal vs. cytoplasmic compartments) alter 4-MU excitation/emission profiles. Use pH-insensitive probes (e.g., ratiometric fluorescent dyes) alongside 4-MU-α-Gal to control for pH artifacts .

- Alternative Approach : Synthesize 4-trifluoromethylumbelliferyl-α-D-galactopyranoside, which exhibits higher cleavage rates and fluorescence stability in acidic environments .

Q. How to resolve low signal-to-noise ratios in high-throughput screens?

- Background fluorescence from auto-oxidized reagents or particulate matter can obscure signals. Pre-filter assay buffers (0.22 µm) and include no-enzyme controls to quantify baseline fluorescence.

- Enhance Sensitivity : Use microplate readers with enhanced dynamic range and integrate fluorescence over time (0–30 min) to capture early linear-phase kinetics .

Propriétés

IUPAC Name |

4-methyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13+,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDPTGPSBJVHCN-CHUNWDLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701020648 | |

| Record name | 4-Methylumbelliferone alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38597-12-5 | |

| Record name | 4-Methylumbelliferyl α-D-galactopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38597-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylumbelliferone alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701020648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(α-D-galactopyranosyloxy)-4-methyl-2H-1-benzopyran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.